molecular formula C7H12ClN3O3 B6184799 methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride CAS No. 2624123-14-2

methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Cat. No.: B6184799
CAS No.: 2624123-14-2
M. Wt: 221.6
InChI Key:
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Description

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized oxadiazole derivatives, reduced amino acid derivatives, and various substituted oxadiazole compounds .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is unique due to the presence of the 1,2,5-oxadiazole ring, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives

Properties

CAS No.

2624123-14-2

Molecular Formula

C7H12ClN3O3

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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